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Abstract
This technical guide provides a comprehensive overview of 2,3-Dichlorophenylacetic acid
(CAS No. 10236-60-9), a chlorinated aromatic carboxylic acid. This document delves into its

fundamental physicochemical properties, including its precise molecular weight, and offers a

detailed exploration of its structural characteristics and spectroscopic profile. Authored for the

discerning scientific professional, this guide synthesizes theoretical knowledge with practical,

field-proven insights. It includes detailed protocols for synthesis and analytical characterization,

an analysis of its applications in synthetic chemistry, and a thorough discussion of safety and

handling protocols. The information is presented to support research and development

activities where this compound may be utilized as a key intermediate or building block.

Introduction and Core Concepts
2,3-Dichlorophenylacetic acid is a disubstituted phenylacetic acid derivative. Its structure,

featuring a carboxylic acid moiety attached to a dichlorinated benzene ring, makes it a valuable

intermediate in organic synthesis. The positions of the chlorine atoms at the 2 and 3 positions

of the phenyl ring influence the molecule's electronic properties and reactivity, distinguishing it

from its other isomers (e.g., 2,4-Dichlorophenylacetic acid and 2,6-Dichlorophenylacetic acid).

It is crucial to distinguish 2,3-Dichlorophenylacetic acid (C8H6Cl2O2) from the similarly

named but structurally distinct herbicide, 2,3-Dichlorophenoxyacetic acid (C8H6Cl2O3). The
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latter contains an ether linkage and an additional oxygen atom, which confers potent herbicidal

activity by mimicking the plant hormone auxin. 2,3-Dichlorophenylacetic acid does not share

this mode of action and is primarily of interest for its role as a synthetic precursor.

This guide will focus exclusively on 2,3-Dichlorophenylacetic acid (CAS: 10236-60-9).

Physicochemical and Structural Properties
A foundational understanding of a molecule's properties is critical for its effective application in

research and synthesis. The key properties of 2,3-Dichlorophenylacetic acid are summarized

below.

Key Quantitative Data
Property Value Source(s)

Molecular Formula C₈H₆Cl₂O₂ [1]

Molecular Weight 205.04 g/mol [1]

CAS Number 10236-60-9 [2]

Appearance
White to off-white crystalline

solid/powder
[3]

Melting Point 130-135 °C

Boiling Point 328.0 ± 27.0 °C (Predicted)

Density 1.456 ± 0.06 g/cm³ (Predicted)

Solubility

Soluble in organic solvents like

methanol; limited solubility in

water.

[3]

pKa (Predicted) ~3.5-4.0

Chemical Structure
The IUPAC name for this compound is 2-(2,3-dichlorophenyl)acetic acid.[2] The structure

consists of a phenyl group substituted at positions 2 and 3 with chlorine atoms, and an acetic

acid group attached to the first carbon of the phenyl ring.
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Caption: 2D structure of 2,3-Dichlorophenylacetic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b085406?utm_src=pdf-body-img
https://www.benchchem.com/product/b085406?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Purification
2,3-Dichlorophenylacetic acid can be synthesized via several routes, often starting from

dichlorotoluene or dichlorobenzaldehyde. Below is a representative protocol for its synthesis,

which should be adapted and optimized based on available laboratory equipment and safety

protocols.

Representative Synthesis Workflow
This synthesis involves the conversion of 2,3-dichlorobenzyl chloride to the corresponding

nitrile, followed by hydrolysis to the carboxylic acid.

Start: 2,3-Dichlorobenzyl Chloride Cyanation Reaction
(e.g., NaCN in DMSO)

Intermediate:
2,3-Dichlorophenylacetonitrile

Acid or Base Hydrolysis
(e.g., H₂SO₄/H₂O or NaOH/H₂O)

Crude Product:
2,3-Dichlorophenylacetic Acid

Purification
(Recrystallization from Toluene/Hexane)

Final Product:
Pure 2,3-Dichlorophenylacetic Acid

Click to download full resolution via product page

Caption: Synthetic workflow for 2,3-Dichlorophenylacetic acid.

Detailed Experimental Protocol: Synthesis
Objective: To synthesize 2,3-Dichlorophenylacetic acid from 2,3-dichlorobenzyl chloride.

Materials:

2,3-Dichlorobenzyl chloride

Sodium cyanide (NaCN)

Dimethyl sulfoxide (DMSO), anhydrous

Sulfuric acid (H₂SO₄), concentrated

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl), concentrated

Toluene
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Hexane

Deionized water

Standard laboratory glassware and safety equipment

Procedure:

Step 1: Cyanation of 2,3-Dichlorobenzyl Chloride

In a well-ventilated fume hood, dissolve sodium cyanide (1.1 eq) in anhydrous DMSO in a

three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet.

Slowly add a solution of 2,3-dichlorobenzyl chloride (1.0 eq) in DMSO to the cyanide

solution. The addition should be exothermic; maintain the temperature below 40°C using a

water bath.

After the addition is complete, stir the mixture at room temperature for 4-6 hours, monitoring

the reaction progress by TLC or GC-MS.

Upon completion, pour the reaction mixture into a large volume of cold water and extract with

ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield crude 2,3-dichlorophenylacetonitrile.

Step 2: Hydrolysis of 2,3-Dichlorophenylacetonitrile

To the crude nitrile, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

Heat the mixture to reflux (approx. 100-110°C) and maintain for 8-12 hours, or until the

reaction is complete (monitored by TLC).

Cool the reaction mixture to room temperature and pour it over crushed ice.

A precipitate of crude 2,3-Dichlorophenylacetic acid will form. Filter the solid, wash with

cold water, and air dry.
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Step 3: Purification by Recrystallization

Dissolve the crude solid in a minimal amount of hot toluene.

If necessary, hot filter the solution to remove any insoluble impurities.

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to

maximize crystal formation.

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry

under vacuum to yield pure 2,3-Dichlorophenylacetic acid.

Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the

synthesized compound.

Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the

methylene (-CH₂) protons, typically in the range of 3.6-3.8 ppm. The aromatic region will

display a complex multiplet pattern for the three protons on the dichlorinated phenyl ring,

typically between 7.0 and 7.5 ppm. The carboxylic acid proton will appear as a broad singlet

at a downfield chemical shift (>10 ppm), which may not always be observed depending on

the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a peak for the carboxylic

carbon around 175-180 ppm and a peak for the methylene carbon around 40-45 ppm. The

aromatic region will exhibit six distinct signals for the carbons of the phenyl ring, with the

carbons attached to the chlorine atoms showing characteristic shifts.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption

band for the O-H stretch of the carboxylic acid, typically from 2500 to 3300 cm⁻¹. A sharp,

strong peak for the C=O (carbonyl) stretch will be present around 1700 cm⁻¹. C-Cl stretching

vibrations will be observed in the fingerprint region (below 800 cm⁻¹).
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a

molecular ion peak (M⁺) at m/z 204 (for ³⁵Cl isotopes) and a characteristic isotopic pattern

(M+2 and M+4 peaks) due to the presence of two chlorine atoms. The base peak is often the

result of the loss of the carboxyl group, leading to the formation of the 2,3-dichlorobenzyl

cation.

Chromatographic Analysis: HPLC Method
A robust High-Performance Liquid Chromatography (HPLC) method is crucial for assessing

purity and for quantitative analysis.

Objective: To determine the purity of 2,3-Dichlorophenylacetic acid.

Instrumentation and Conditions:

HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.[4]

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[4]

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid).

Flow Rate: 1.0 mL/min.

Detection Wavelength: 230 nm.[4]

Injection Volume: 5-10 µL.

Column Temperature: 40°C.[4]

Protocol:

Sample Preparation: Prepare a stock solution of 2,3-Dichlorophenylacetic acid in

acetonitrile or methanol at a concentration of 1 mg/mL. Prepare working standards by

diluting the stock solution.

Method Execution: Equilibrate the column with the initial mobile phase composition. Inject

the sample and run the gradient program.
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Data Analysis: Identify the peak for 2,3-Dichlorophenylacetic acid based on its retention

time. Calculate the purity by determining the area percentage of the main peak relative to the

total area of all peaks.

Applications in Research and Drug Development
While not an active pharmaceutical ingredient (API) itself, 2,3-Dichlorophenylacetic acid
serves as a key starting material and intermediate in the synthesis of various compounds of

pharmaceutical interest.

Precursor for API Synthesis: It is a known key starting material or impurity in the synthesis of

Guanfacine, a selective alpha-2A adrenergic receptor agonist used to treat ADHD and

hypertension.

Building Block for Novel Ligands: The dichlorophenyl moiety is a common feature in ligands

designed for various biological targets. For instance, derivatives of dichlorophenylpiperazine

have been synthesized as selective ligands for the dopamine D3 receptor, which is a target

for treating substance abuse disorders.[5] The structural motif of 2,3-Dichlorophenylacetic
acid provides a scaffold that can be elaborated to create novel drug candidates.
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Caption: Applications of 2,3-Dichlorophenylacetic acid.
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Safety, Handling, and Storage
Proper handling and storage are paramount when working with any chemical intermediate.

Hazard Identification and Personal Protective Equipment
(PPE)
According to safety data sheets, 2,3-Dichlorophenylacetic acid is classified as harmful if

swallowed and causes serious eye damage.[6] It may also cause skin and respiratory irritation.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is

mandatory.

Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH-

approved respirator may be necessary.

Handling and Storage
Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.

Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep

away from incompatible materials such as strong oxidizing agents and bases.

Conclusion
2,3-Dichlorophenylacetic acid, with a molecular weight of 205.04 g/mol , is a significant

chemical intermediate whose utility is rooted in its specific dichlorinated phenyl structure. While

it must be differentiated from its herbicidal phenoxy analog, its importance in the synthesis of

pharmaceuticals like Guanfacine and as a scaffold for novel ligand design is well-established.

This guide has provided a comprehensive technical overview, from its fundamental properties

and synthesis to its analytical characterization and safe handling, to support its effective use in

advanced scientific research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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